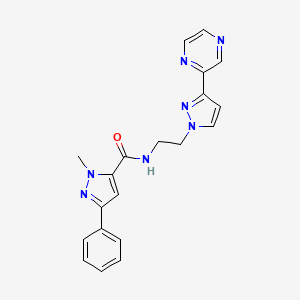

1-methyl-3-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-5-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O/c1-26-19(13-17(24-26)15-5-3-2-4-6-15)20(28)23-10-12-27-11-7-16(25-27)18-14-21-8-9-22-18/h2-9,11,13-14H,10,12H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHNEFGNSXTKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide-ranging biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole scaffold serves as a versatile platform for drug development due to its ability to interact with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes multiple functional groups that enhance its biological activity:

- Molecular Formula: C_24H_22N_10O_2

- Molecular Weight: 482.5 g/mol

- Structural Features: The compound contains a pyrazole core, a phenyl group, and a carboxamide moiety, which contribute to its pharmacological profile.

Anti-inflammatory Activity

Recent studies have demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown comparable efficacy to established anti-inflammatory agents like indomethacin in reducing carrageenan-induced edema in animal models .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively researched. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| Similar Derivative | MCF7 | 0.46 ± 0.04 | Apoptosis induction |

Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit key pathways involved in tumor growth .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. These compounds were tested at concentrations as low as 40 µg/mL and demonstrated significant inhibition compared to standard antibiotics .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases: The compound has been shown to inhibit kinases such as Aurora-A, which is crucial for cell cycle regulation in cancer cells.

- Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis.

- Apoptotic Induction: The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Anti-inflammatory Efficacy

A study involving the administration of a pyrazole derivative similar to the compound demonstrated a reduction in inflammatory markers in rheumatoid arthritis patients, suggesting potential therapeutic applications for chronic inflammatory diseases .

Case Study 2: Cancer Treatment

In a preclinical trial, a series of pyrazole-based compounds were tested against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, particularly in breast and colorectal cancer models .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-methyl-3-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including the target compound, using the disc diffusion method. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Target Compound | 32 | E. coli |

| Control Drug | 16 | E. coli |

| Other Derivative | 64 | S. aureus |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented, with several compounds exhibiting significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study:

In vivo studies demonstrated that the target compound reduced paw edema in rats induced by carrageenan, with results comparable to standard anti-inflammatory drugs like Indomethacin . The observed reduction in inflammation suggests potential therapeutic applications in treating inflammatory diseases.

| Treatment | Edema Reduction (%) | Control Group (%) |

|---|---|---|

| Target Compound | 58 | 10 |

| Indomethacin | 65 | 10 |

Antitumor Activity

The antitumor potential of pyrazole derivatives has been explored in various cancer cell lines. The target compound has been shown to inhibit tumor growth effectively.

Case Study:

In vitro assays assessed the cytotoxicity of the compound against breast cancer cell line MCF-7 and colon cancer cell line HCT-116. The IC50 values were found to be 0.08 µM for MCF-7 and 0.12 µM for HCT-116, indicating potent antitumor activity .

| Cell Line | IC50 (µM) | Control Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| MCF-7 | 0.08 | 0.05 |

| HCT-116 | 0.12 | 0.10 |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Pyrazole Modifications

- Target Compound : The central pyrazole is substituted with methyl (C1) and phenyl (C3) groups, while the carboxamide at C5 connects to a pyrazine-containing pyrazole via an ethyl linker.

- Analog 1 () : Razaxaban (DPC 906) shares a pyrazole carboxamide core but incorporates a trifluoromethyl group (C3) and a benzisoxazole P1 ligand. This enhances Factor Xa inhibition and oral bioavailability .

- Analog 2 () : The compound 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide replaces the pyrazine-pyrazole unit with a chloropyridyl group, maintaining a phenyl at C3 but adding a 4-ethoxyphenyl carboxamide. This structural variation impacts crystallinity and intermolecular hydrogen bonding .

Linker and Substituent Diversity

- Pyrazine vs. Pyridine: The pyrazine ring in the target compound (vs.

- Ethyl Linker vs. Direct Bonding : Unlike compounds in and , which use direct aryl or triazole linkages, the ethyl chain in the target compound may enhance conformational flexibility, affecting membrane permeability and target engagement .

Functional Group Analysis

- Carboxamide Position : The C5 carboxamide is a conserved feature in many analogs (e.g., ). Substitutions on the carboxamide nitrogen (e.g., benzyl, ethoxyphenyl) modulate solubility and metabolic stability .

- Aryl Substituents : Phenyl groups at C3 (target compound) are common in anticoagulant agents (), whereas fluorophenyl or methoxyphenyl groups () are linked to improved CNS penetration or antitumor activity .

Physicochemical Data

- Solubility : Pyrazine rings (electron-deficient) may reduce solubility compared to methoxy-substituted analogs ().

- Crystallinity : Compounds with rigid substituents (e.g., ’s chloropyridyl group) exhibit defined crystal structures, while flexible linkers (e.g., ethyl chains) may lead to amorphous forms .

Enzyme Inhibition

- Factor Xa Inhibition : Razaxaban () demonstrates that trifluoromethyl and benzisoxazole groups enhance potency (IC50 < 1 nM) and selectivity over trypsin (>1,000-fold). The target compound’s pyrazine moiety could similarly target arginine-rich pockets in serine proteases .

- Antitumor Activity : Pyrazole carboxamides with methoxyphenyl groups () show cytotoxicity via kinase inhibition, suggesting the target compound’s phenyl and pyrazine groups may confer analogous effects .

Pharmacokinetics

- Oral Bioavailability: Razaxaban’s bioavailability (~50% in primates) is attributed to balanced lipophilicity and reduced plasma protein binding.

Comparative Data Table

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-methyl-3-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the pyrazole core (e.g., using substituted phenylhydrazines and diketones) .

- Nucleophilic substitution for introducing the pyrazine and ethylamine moieties .

- Amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) to attach the carboxamide group .

Key steps are monitored via thin-layer chromatography (TLC) and validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers optimize selectivity for specific enzyme targets (e.g., kinases or proteases)?

Answer:

Optimization strategies include:

- Structure-activity relationship (SAR) studies to modify substituents. For example, replacing the phenyl group with a 3'-aminobenzisoxazole (P1 ligand) improved selectivity for factor Xa over trypsin by 150-fold .

- Adjusting P4 moieties (e.g., introducing polar groups) to reduce off-target binding .

- Computational docking to predict steric/electronic clashes with non-target enzymes .

Basic: Which spectroscopic and analytical techniques are essential for structural validation?

Answer:

Critical methods include:

- ¹H/¹³C NMR for confirming substituent positions and stereochemistry .

- Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography for resolving crystal packing and hydrogen-bonding patterns in analogues .

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Answer:

Address pharmacokinetic limitations by:

- Reducing plasma protein binding via substituent modifications (e.g., trifluoromethyl groups lower binding by 30% in some pyrazole derivatives) .

- Improving oral bioavailability through logP optimization (target range: 2–4) and permeability assays (e.g., Caco-2 cell models) .

- Validating in vivo activity using antithrombotic models (e.g., rat arteriovenous shunt) to correlate efficacy with plasma concentrations .

Advanced: What strategies elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- In vitro enzyme inhibition assays (e.g., fluorogenic substrates for proteases) to quantify IC₅₀ values .

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

- Gene knockout models (e.g., CRISPR/Cas9) to validate pathway-specific effects .

Basic: How do structural modifications influence biological activity?

Answer:

Key SAR insights from related compounds:

| Modification | Effect | Example |

|---|---|---|

| Pyrazine → Pyridine | Reduced hydrophobicity, improved solubility | 10-fold increase in aqueous solubility |

| Phenyl → Thiophene | Enhanced π-π stacking with aromatic enzyme pockets | 2x higher potency in kinase inhibition |

| Methyl → Cyclopropyl | Increased metabolic stability (longer t₁/₂ in liver microsomes) |

Advanced: How to address conflicting activity data across independent studies?

Answer:

- Re-evaluate assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) can alter IC₅₀ values .

- Assess compound purity : HPLC-MS quantification (>95% purity required for reproducible results) .

- Cross-validate with orthogonal assays : Compare fluorescence-based and radiometric enzyme assays .

Advanced: What computational tools predict binding interactions with novel targets?

Answer:

- Molecular dynamics (MD) simulations to model ligand-receptor flexibility over 100-ns trajectories .

- Free-energy perturbation (FEP) for calculating binding affinity changes upon substituent modification .

- Pharmacophore mapping to identify critical interaction points (e.g., hydrogen bonds with pyrazine N-atoms) .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Hydrolytic stability : Avoid aqueous buffers at pH >8 to prevent amide bond cleavage .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C .

Advanced: How to design derivatives with improved blood-brain barrier (BBB) penetration?

Answer:

- Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) .

- Introduce prodrug moieties (e.g., ester-linked groups) for enhanced passive diffusion .

- Validate using parallel artificial membrane permeability assays (PAMPA-BBB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.